molecular formula C21H15N5OS B3039317 N-[4-(2-Benzothiazolyl)phenyl]-1H-benzotriazole-1-acetamide CAS No. 1014580-58-5

N-[4-(2-Benzothiazolyl)phenyl]-1H-benzotriazole-1-acetamide

Cat. No. B3039317
CAS RN: 1014580-58-5
M. Wt: 385.4 g/mol
InChI Key: BBSLAQYFSFJLDI-UHFFFAOYSA-N
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Description

N-[4-(2-Benzothiazolyl)phenyl]-1H-benzotriazole-1-acetamide is a compound that belongs to a class of organic molecules featuring a benzothiazole moiety. This structural motif is common in molecules with various biological activities, including antitumor, antimicrobial, and antioxidant properties. The benzothiazole ring system is often used as a pharmacophoric group due to its bioactive potential .

Synthesis Analysis

The synthesis of this compound and related compounds typically involves the reaction of benzothiazole derivatives with acetic acid or other acylating agents. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another approach involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol followed by acetylation to obtain the desired acetamide derivatives . These methods demonstrate the versatility of synthetic routes available for constructing benzothiazole-acetamide frameworks.

Molecular Structure Analysis

The molecular structure of benzothiazole-acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in the assembly of these molecules. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen-bonded assemblies, which are influenced by the substituents on the benzothiazole ring . The ability to form hydrogen bonds can affect the physical properties and biological activity of these compounds.

Chemical Reactions Analysis

Benzothiazole-acetamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The presence of the acetamide group allows for further functionalization and interaction with biological targets. For instance, the synthesis of N-substituted acetamides involves the reaction of different N-alkyl/aryl substituted 2-bromoacetamide with benzothiazole derivatives . These reactions are crucial for creating a diverse array of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole-acetamide derivatives are influenced by their molecular structure. The acidity constants (pKa) of these compounds have been determined, indicating that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings . These properties are important for understanding the behavior of these compounds in biological systems and can influence their pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They have been found to have various medicinal properties like anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and more .

Safety and Hazards

Safety data sheets suggest that benzothiazole derivatives should be handled with care. They are classified as flammable liquids and can cause severe skin burns and eye damage . They may cause an allergic skin reaction and are fatal if inhaled . They may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The search for pharmaceuticals targeting angiogenesis in tumors is a promising strategy for the development of cancer therapy . The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold is an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(benzotriazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c27-20(13-26-18-7-3-1-5-16(18)24-25-26)22-15-11-9-14(10-12-15)21-23-17-6-2-4-8-19(17)28-21/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSLAQYFSFJLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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